A Comprehensive Spectroscopic and Synthetic Guide to (E)-Methyl 3-(4-aminophenyl)acrylate for Advanced Research
A Comprehensive Spectroscopic and Synthetic Guide to (E)-Methyl 3-(4-aminophenyl)acrylate for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic properties, synthesis, and potential applications of (E)-Methyl 3-(4-aminophenyl)acrylate, a compound of significant interest to researchers and professionals in drug development and materials science. This document is structured to offer not just data, but a cohesive understanding of the molecule's characteristics, grounded in established scientific principles and methodologies.
Introduction: The Significance of (E)-Methyl 3-(4-aminophenyl)acrylate
(E)-Methyl 3-(4-aminophenyl)acrylate, with the CAS Number 66417-26-3, belongs to the cinnamate family of compounds, which are structurally related to cinnamic acid.[1] These molecules are characterized by a phenyl group attached to an acrylic acid moiety. The presence of an amino group on the phenyl ring and a methyl ester functional group makes this particular derivative a versatile building block in organic synthesis. Cinnamate derivatives are explored for a range of biological activities, including antimicrobial and cytotoxic effects, making them relevant scaffolds in medicinal chemistry.[2][3] A thorough understanding of the spectroscopic signature of (E)-Methyl 3-(4-aminophenyl)acrylate is paramount for its unambiguous identification, quality control, and for tracking its transformations in synthetic and biological systems.
Molecular Structure and Key Physicochemical Properties
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O11 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O12 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C13 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];
// Hydrogen nodes H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- C8; C4 -- N7; N7 -- H5; N7 -- H6;
// Acrylate chain bonds C8 -- C9; C9 -- C10; C10 -- O11 [style=double]; C10 -- O12; O12 -- C13;
// Hydrogens on the ring C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4;
// Hydrogens on the acrylate chain C8 -- H7; C9 -- H8;
// Hydrogens on the methyl ester C13 -- H9; C13 -- H10; C13 -- H11; } Caption: Molecular structure of (E)-Methyl 3-(4-aminophenyl)acrylate.
Table 1: Physicochemical Properties of (E)-Methyl 3-(4-aminophenyl)acrylate
| Property | Value | Source |
| CAS Number | 66417-26-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | Expected to be a yellow solid | [4] |
Spectroscopic Characterization: A Multi-faceted Approach
The elucidation of the structure of (E)-Methyl 3-(4-aminophenyl)acrylate relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While a publicly available, complete set of spectra for this specific molecule is not readily found, we can predict and interpret its spectral data with high confidence based on the known spectra of its close analogue, (E)-Ethyl 3-(4-aminophenyl)acrylate, and established principles of organic spectroscopy.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (E)-Methyl 3-(4-aminophenyl)acrylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data and Interpretation
Based on the structure and data from the ethyl analogue, the following proton signals are expected:[5]
Table 2: Predicted ¹H NMR Data for (E)-Methyl 3-(4-aminophenyl)acrylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | d | 1H | H-α (vinylic) | The α-proton is deshielded by the adjacent carbonyl group and coupled to the β-proton. |
| ~7.3 | d | 2H | Ar-H (ortho to acrylate) | Aromatic protons ortho to the electron-withdrawing acrylate group are deshielded. |
| ~6.6 | d | 2H | Ar-H (ortho to NH₂) | Aromatic protons ortho to the electron-donating amino group are shielded. |
| ~6.3 | d | 1H | H-β (vinylic) | The β-proton is coupled to the α-proton, with a large coupling constant typical for a trans-alkene. |
| ~4.0 | s | 2H | -NH₂ | The chemical shift of the amino protons can vary and they may appear as a broad singlet. |
| ~3.7 | s | 3H | -OCH₃ | The methyl protons of the ester group appear as a sharp singlet. |
The large coupling constant (typically > 15 Hz) between the vinylic protons (H-α and H-β) is a definitive indicator of the (E) or trans configuration of the double bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
Table 3: Predicted ¹³C NMR Data for (E)-Methyl 3-(4-aminophenyl)acrylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~148 | Ar-C (para to acrylate) | The carbon atom attached to the electron-donating amino group is deshielded. |
| ~144 | C-β (vinylic) | The vinylic carbon further from the carbonyl group. |
| ~130 | Ar-C (ortho to acrylate) | Aromatic carbons ortho to the acrylate group. |
| ~124 | Ar-C (ipso) | The aromatic carbon attached to the acrylate group. |
| ~115 | Ar-C (ortho to NH₂) | Aromatic carbons ortho to the amino group are shielded. |
| ~114 | C-α (vinylic) | The vinylic carbon closer to the carbonyl group. |
| ~51 | -OCH₃ | The carbon of the methyl ester group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film cast from a volatile solvent.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will generate the infrared spectrum.
Predicted FT-IR Data and Interpretation
Table 4: Predicted Key FT-IR Absorptions for (E)-Methyl 3-(4-aminophenyl)acrylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium | N-H stretch | Characteristic of the primary amine group. |
| 3100-3000 | Medium | C-H stretch (aromatic & vinylic) | C-H stretching vibrations of the phenyl ring and the double bond. |
| 2950-2850 | Medium | C-H stretch (aliphatic) | C-H stretching of the methyl ester group. |
| ~1710 | Strong | C=O stretch (ester) | A strong, sharp absorption characteristic of a conjugated ester carbonyl. |
| ~1630 | Medium | C=C stretch | Stretching vibration of the alkene double bond, conjugated with the aromatic ring and carbonyl. |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |
| ~1250, ~1170 | Strong | C-O stretch (ester) | Asymmetric and symmetric stretching vibrations of the C-O-C bond of the ester. |
| ~980 | Strong | =C-H bend (trans-alkene) | Out-of-plane bending vibration characteristic of a trans-disubstituted alkene. |
| ~830 | Strong | C-H bend (para-disubstituted) | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data and Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: In EI-MS, common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.[6]
-
[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a peak at m/z 146.
-
[M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃), leading to a peak at m/z 118.
-
Further fragmentation of the aromatic portion would also be observed.
-
Synthesis of (E)-Methyl 3-(4-aminophenyl)acrylate
A reliable method for the synthesis of (E)-Methyl 3-(4-aminophenyl)acrylate is the Fischer esterification of 4-aminocinnamic acid with methanol, using a strong acid catalyst.[7][8][9][10]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminocinnamic acid (1 equivalent) and a large excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure (E)-Methyl 3-(4-aminophenyl)acrylate.
Applications in Drug Development and Research
The structural motifs present in (E)-Methyl 3-(4-aminophenyl)acrylate make it a compound of interest in drug discovery and development.
-
Antimicrobial Agents: Cinnamic acid derivatives are known to possess antimicrobial properties.[2] The aminophenyl group can be further functionalized to modulate this activity and to explore new mechanisms of action against various pathogens.
-
Anticancer Research: The cinnamate scaffold has been investigated for its cytotoxic effects on cancer cell lines.[3] (E)-Methyl 3-(4-aminophenyl)acrylate can serve as a precursor for the synthesis of more complex molecules with potential anticancer activity. The amino group provides a convenient handle for derivatization to improve potency and selectivity.
-
Enzyme Inhibition: The core structure of this compound can be modified to design inhibitors for various enzymes. For instance, aminocinnamate derivatives have been explored as potential inhibitors in different biological pathways.
-
Material Science: The acrylate moiety allows for polymerization, making this compound a potential monomer for the synthesis of functional polymers with applications in drug delivery systems or as biocompatible materials.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characteristics, a reliable synthetic route, and the potential applications of (E)-Methyl 3-(4-aminophenyl)acrylate. The detailed interpretation of predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data serves as a valuable resource for researchers for its unequivocal identification and characterization. The outlined synthetic protocol offers a practical approach for its preparation in a laboratory setting. The highlighted applications in drug development underscore the importance of this compound as a versatile building block for the discovery of new therapeutic agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. [Link].
-
MDPI. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. [Link].
-
The Royal Society of Chemistry. Supplementary Material for Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate. [Link].
-
ResearchGate. Crystal structure of methyl ( E )-3-(4-acetoxyphenyl)acrylate, C 12 H 12 O 4. [Link].
-
PubMed Central. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link].
-
PubMed Central. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. [Link].
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link].
-
ResearchGate. EI fragmentation pattern for 3,4-MDMA. [Link].
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link].
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link].
-
MDPI. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link].
-
OperaChem. Fischer Esterification-Typical Procedures. [Link].
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link].
-
PubMed. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. [Link].
-
Journal of Chemical Technology and Metallurgy. Antimicrobial activities of amphiphilic derivatives of α-amino acids. [Link].
-
ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... [Link].
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].
-
MySkinRecipes. Methyl (E)-3-(3-aminophenyl)acrylate. [Link].
-
PubMed Central. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link].
-
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link].
-
Beilstein Journals. Additional experimental data. [Link].
-
PubMed Central. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. [Link].
-
Organic Chemistry Portal. Fischer Esterification. [Link].
-
SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link].
-
PubMed Central. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link].
-
WebSpectra. IR Absorption Table. [Link].
-
PubMed. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro. [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].
-
Alchem Pharmtech. CAS 66417-26-3 | (E)-Methyl 3-(4-aminophenyl)acrylate - Alchem. [Link].
-
ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... [Link].
-
ResearchGate. GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl.... [Link].
Sources
- 1. 66417-26-3|(E)-Methyl 3-(4-aminophenyl)acrylate|BLD Pharm [bldpharm.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl (E)-3-(3-aminophenyl)acrylate [myskinrecipes.com]
- 5. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. youtube.com [youtube.com]
- 10. Fischer Esterification [organic-chemistry.org]
